2-Bromo-4-fluoroaniline (CAS 1003-98-1) is a highly versatile, bifunctional halogenated building block widely utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty materials . Featuring a reactive ortho-bromine atom and a metabolically stable para-fluorine atom, this compound serves as a critical precursor for constructing complex fused heterocycles such as indazoles, indoles, and quinolines [1]. In procurement contexts, its dual-functional nature allows for immediate deployment in palladium-catalyzed cross-coupling workflows while simultaneously imparting desirable electronic and pharmacokinetic properties to the final molecular scaffold[2].
Generic substitution of 2-bromo-4-fluoroaniline with closely related analogs introduces severe inefficiencies in both process chemistry and downstream performance. Attempting to use 4-fluoroaniline requires an upstream bromination step that frequently suffers from poor regioselectivity, generating 2,6-dibromo impurities that complicate purification and depress overall yields. Conversely, substituting with 2-chloro-4-fluoroaniline drastically reduces reactivity in palladium-catalyzed cross-couplings due to the higher bond dissociation energy of the C-Cl bond, often stalling reactions or necessitating expensive proprietary ligands [1]. Furthermore, utilizing 2-bromoaniline sacrifices the para-fluorine atom, leaving the resulting pharmaceutical scaffold highly vulnerable to rapid cytochrome P450-mediated metabolic oxidation [2].
Procuring 2-bromo-4-fluoroaniline directly bypasses the need to brominate 4-fluoroaniline in-house. In standard synthetic routes, brominating 4-fluoroaniline with N-bromosuccinimide (NBS) yields the desired product but is prone to over-bromination, generating 2,6-dibromo-4-fluoroaniline impurities. Direct procurement of the >98% pure 2-bromo-4-fluoroaniline building block eliminates this reaction step, preventing a typical 5–15% yield loss associated with the chromatographic separation of di-brominated byproducts .
| Evidence Dimension | Synthetic steps and byproduct formation |
| Target Compound Data | 0 additional steps; direct use in cross-coupling |
| Comparator Or Baseline | 4-Fluoroaniline (requires 1 bromination step; generates dibromo impurities) |
| Quantified Difference | Saves 1 synthetic step and prevents 5-15% yield reduction |
| Conditions | Standard API scale-up workflows |
Purchasing the pre-brominated building block streamlines industrial scale-up by removing a problematic purification bottleneck.
For palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, the ortho-bromine in 2-bromo-4-fluoroaniline provides a highly reactive site for oxidative addition. Compared to 2-chloro-4-fluoroaniline, the C-Br bond has a significantly lower bond dissociation energy (~81 kcal/mol vs ~96 kcal/mol for C-Cl). This allows borylation and cross-coupling to proceed efficiently (e.g., >80% yield) using standard, cost-effective catalysts like Pd(dppf)Cl2 at moderate temperatures, whereas the chloro-analog often stalls or requires specialized, bulky phosphine ligands to achieve similar conversions[1].
| Evidence Dimension | Bond dissociation energy and catalytic threshold |
| Target Compound Data | 2-Bromo-4-fluoroaniline (C-Br BDE ~81 kcal/mol) |
| Comparator Or Baseline | 2-Chloro-4-fluoroaniline (C-Cl BDE ~96 kcal/mol) |
| Quantified Difference | ~15 kcal/mol lower activation barrier |
| Conditions | Pd-catalyzed cross-coupling (e.g., borylation in 1,4-dioxane) |
Enables the use of standard, off-the-shelf palladium catalysts, reducing overall process costs and avoiding proprietary ligand licensing.
In medicinal chemistry, utilizing 2-bromo-4-fluoroaniline rather than 2-bromoaniline incorporates a critical fluorine atom at the para position of the resulting aniline-derived scaffold. This substitution directly blocks cytochrome P450-mediated aromatic hydroxylation, a primary metabolic liability for aniline derivatives. Downstream heterocycles synthesized from this compound (such as indole-based prostaglandin D2 receptor antagonists) leverage this fluorine to modulate lipophilicity and prevent rapid metabolic degradation, significantly extending the in vitro half-life of the resulting drug candidates compared to non-fluorinated baselines [1].
| Evidence Dimension | Metabolic oxidation resistance |
| Target Compound Data | 2-Bromo-4-fluoroaniline (Para-position structurally blocked by F) |
| Comparator Or Baseline | 2-Bromoaniline (Para-position exposed to CYP450 hydroxylation) |
| Quantified Difference | Complete blockade of C4 metabolic oxidation |
| Conditions | In vitro hepatocyte / microsomal stability assays for downstream APIs |
Procuring the para-fluorinated building block is essential for generating lead compounds that can survive first-pass metabolism.
2-Bromo-4-fluoroaniline is a highly efficient starting material for constructing 5-fluoro-substituted fused heterocycles. Its ortho-bromine enables rapid palladium-catalyzed cyclization or cross-coupling, while the para-fluorine is retained in the final scaffold to enhance binding affinity and metabolic stability in advanced pharmaceutical intermediates [1].
In medicinal chemistry programs targeting GPCRs or kinases, this compound is utilized to build core structures (such as tetrahydrocyclopenta[b]indoles) where blocking the para-position from CYP450 oxidation is critical for achieving viable pharmacokinetic profiles and reducing covalent protein binding[2].
For industrial process chemistry, the compound is selected over chloro-analogs to ensure high-yielding C-N and C-C bond formations. Its favorable oxidative addition profile allows manufacturers to use standard, non-proprietary palladium catalysts, streamlining the scale-up of complex biaryl or aminated systems [3].
Irritant